molecular formula C9H17Br2N B1608188 5-Bromoperhydroisoquinoline hydrobromide CAS No. 90435-92-0

5-Bromoperhydroisoquinoline hydrobromide

Cat. No.: B1608188
CAS No.: 90435-92-0
M. Wt: 299.05 g/mol
InChI Key: MLRLQIPZDRVZMU-UHFFFAOYSA-N
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Description

5-Bromoperhydroisoquinoline hydrobromide (CAS 90435-92-0) is a saturated heterocyclic compound derived from isoquinoline. Its molecular formula is C₉H₁₆BrN·HBr, with a molecular weight of 299.05 g/mol and a purity of 97% . The "perhydro" prefix indicates full hydrogenation of the isoquinoline ring, resulting in a non-aromatic, bicyclic structure. The hydrobromide salt form enhances solubility and stability, making it suitable for applications in pharmaceutical intermediates or organic synthesis.

Properties

IUPAC Name

5-bromo-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrN.BrH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h7-9,11H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRLQIPZDRVZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC2C(C1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379804
Record name 5-bromoperhydroisoquinoline hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90435-92-0
Record name 5-bromoperhydroisoquinoline hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoperhydroisoquinoline hydrobromide typically involves the bromination of perhydroisoquinoline. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the isoquinoline ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form .

Chemical Reactions Analysis

Bromination

The compound’s synthesis may involve bromination strategies similar to those used for isoquinoline derivatives. For example, N-bromosuccinimide (NBS) in the presence of nitric acid and potassium nitrate has been used to introduce bromine at specific positions in isoquinoline frameworks . This method ensures selective bromination under controlled conditions, though direct evidence for its application to 5-Bromoperhydroisoquinoline hydrobromide is inferred from analogous systems .

N-alkylation

The hydrobromide salt’s nitrogen center can undergo N-alkylation with alkyl bromides (e.g., 1-bromooctane) in the presence of a strong base like cesium carbonate. This yields N-alkylated derivatives, as demonstrated in related 1,5-naphthyridine systems .

N-acylation

Similar protocols enable N-acylation using acylating agents, forming quaternary ammonium salts that eliminate hydrogen halides under basic conditions .

Trifluoromethylation

The compound may participate in trifluoromethylation under conditions involving hydrogen fluoride (HF) activation. For example, 1,5-naphthyridines have been selectively trifluoromethylated at C-2 using CF₃SiMe₃ and DMPU, achieving yields up to 32% .

Photocatalyzed C–H Amination

While not directly reported for this compound, photocatalyzed radical reactions (e.g., using Ir catalysts) could enable C–H amination or amidation. For instance, visible-light-driven protocols with methyl thioglycolate have been used to form nitrogen-centered radicals in pyrrolidine systems, suggesting potential applicability .

Key Reaction Data

Reaction Type Reagents Conditions Yield Source
BrominationNBS, KNO₃, HNO₃Reflux, concentrated acidHigh
N-alkylationAlkyl bromide, Cs₂CO₃DMF, refluxGood
TrifluoromethylationCF₃SiMe₃, HF, DMPURoom temp, 1–3 days32%
Photocatalyzed C–HIr catalyst, methyl thioglycolateVisible light, DMFUp to 93%

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Pharmaceutical Agents
5-Bromoperhydroisoquinoline hydrobromide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those aimed at treating neurological disorders. Its structural features allow for the modification needed to develop drugs that can interact effectively with biological targets .

Therapeutic Research
Ongoing research is investigating its potential therapeutic uses, especially in neuropharmacology. Studies have suggested that derivatives of this compound may exhibit significant biological activities, such as antimicrobial and anticancer properties, which are critical in drug development .

Organic Chemistry Research

Building Block for Complex Molecules
In organic synthesis, this compound is utilized as a building block for creating more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile reagent in synthetic pathways .

Chemical Reactivity
The compound can participate in oxidation reactions to yield quinoline derivatives and can also undergo nucleophilic substitution where the bromine atom is replaced by other functional groups. These reactions are fundamental in developing new chemical entities with desired properties .

Material Science

Development of New Materials
This compound is being explored for its potential applications in material science, particularly in the development of polymers and coatings. Its unique chemical structure may enhance the performance and durability of materials used in various industrial applications .

Biological Studies

Biological Interactions and Mechanisms
Researchers are utilizing this compound to study its interactions within biological systems. Understanding how this compound affects cellular mechanisms can lead to insights into potential therapeutic targets for various diseases .

Summary of Applications

Application Area Details
Pharmaceuticals Intermediate in drug synthesis for neurological disorders; therapeutic research into antimicrobial and anticancer properties.
Organic Chemistry Building block for complex molecules; participates in oxidation and substitution reactions.
Material Science Development of polymers and coatings with enhanced performance characteristics.
Biological Studies Exploration of interactions with biological systems; potential therapeutic targets identification.

Case Studies and Research Findings

  • Neuropharmacological Studies : Research has indicated that derivatives of this compound show promise in modulating neurotransmitter systems, which could be beneficial in treating conditions like depression or anxiety .
  • Antimicrobial Activity Investigation : A study highlighted the antimicrobial properties of certain derivatives, suggesting their potential use as lead compounds for developing new antibiotics .
  • Material Development Innovations : Recent advancements have demonstrated the use of this compound in creating novel materials that exhibit unique electrical or thermal properties, which could be useful in electronics or coatings .

Mechanism of Action

The mechanism of action of 5-Bromoperhydroisoquinoline hydrobromide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is known to affect neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 5-Bromoperhydroisoquinoline hydrobromide and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Source
This compound 90435-92-0 C₉H₁₆BrN·HBr 299.05 Saturated bicyclic structure; hydrobromide salt
5-Bromoisoquinoline 34784-04-8 C₉H₆BrN 208.05 Aromatic isoquinoline core; bromine at position 5
5-Chloroisoquinoline 5430-45-5 C₉H₆ClN 163.6 Chlorine substituent at position 5; aromatic ring
5-(Bromomethyl)isoquinoline hydrobromide 586373-76-4 C₁₀H₉Br₂N 297.00 Bromomethyl group at position 5; hydrobromide salt
Pyridine hydrobromide 18820-82-1 C₅H₆BrN 160.01 Monocyclic pyridine core; simpler structure
Key Observations:

Aromaticity vs. Saturation: 5-Bromoisoquinoline retains an aromatic isoquinoline ring, enabling π-π interactions and electrophilic substitution reactions . Example: 5-Bromoisoquinoline undergoes metalation to yield 6-aminoisoquinoline, a reaction facilitated by its aromatic system . The perhydro variant may instead favor nucleophilic substitutions or reductions.

Halogen Substituent Effects: Bromine (atomic radius: 1.85 Å) introduces greater steric bulk and polarizability compared to chlorine (atomic radius: 1.75 Å), influencing electronic effects and reaction kinetics. For instance, 5-Bromoisoquinoline may undergo slower nucleophilic aromatic substitution than 5-Chloroisoquinoline due to bromine’s weaker leaving-group ability .

Salt Form vs. Free Base: Hydrobromide salts (e.g., this compound and Pyridine hydrobromide) exhibit higher water solubility than their free bases, critical for bioavailability in pharmaceutical contexts .

Biological Activity

5-Bromoperhydroisoquinoline hydrobromide is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9_9H17_{17}Br2_2N and is characterized by a brominated perhydroisoquinoline structure. This compound is soluble in water and exhibits properties typical of isoquinoline derivatives, which are known for their diverse biological activities.

Pharmacological Activities

Research indicates that this compound exhibits various pharmacological activities:

  • Antimicrobial Activity : Several studies have shown that compounds with isoquinoline structures possess antimicrobial properties. The presence of the bromine atom may enhance these effects by increasing the lipophilicity of the molecule, allowing better membrane penetration.
  • Cytotoxic Effects : A study highlighted that certain brominated isoquinolines exhibit cytotoxic effects against cancer cell lines. The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways .
  • Neuroprotective Effects : Isoquinoline derivatives have been investigated for their neuroprotective properties. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Interaction with Enzymes : It is suggested that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : There is potential for this compound to act as a modulator of neurotransmitter receptors, affecting signaling pathways related to mood and cognition.

Case Studies

Case studies provide valuable insights into the practical applications and effects of this compound:

  • Case Study on Anticancer Activity :
    A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The study utilized flow cytometry to analyze apoptotic markers, confirming the compound's potential as an anticancer agent .
  • Neuroprotection in Animal Models :
    In a rodent model of neurodegeneration, administration of this compound showed a reduction in neuronal loss and improved behavioral outcomes. The study suggested that the compound might mitigate oxidative stress through upregulation of antioxidant enzymes .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
NeuroprotectionReduces oxidative stress in neuronal cells
Enzyme InteractionPotential inhibition of metabolic enzymes

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromoperhydroisoquinoline hydrobromide
Reactant of Route 2
5-Bromoperhydroisoquinoline hydrobromide

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